molecular formula C11H12N4O2 B1476127 (3-Azidoazetidin-1-yl)(4-methoxyphenyl)methanone CAS No. 2098100-86-6

(3-Azidoazetidin-1-yl)(4-methoxyphenyl)methanone

Cat. No. B1476127
CAS RN: 2098100-86-6
M. Wt: 232.24 g/mol
InChI Key: CXKIZFQMVGBLGL-UHFFFAOYSA-N
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Description

“(3-Azidoazetidin-1-yl)(4-methoxyphenyl)methanone” is a complex organic compound. It contains an azetidine ring, which is a four-membered cyclic amine, and an azido group, which consists of three nitrogen atoms. It also has a methoxyphenyl group attached to a methanone .


Molecular Structure Analysis

The compound contains an azetidine ring, which is a saturated four-membered ring with one nitrogen atom. This ring is likely to have significant ring strain due to its small size. The azido group is a linear group of three nitrogen atoms, which can act as a good leaving group in reactions .


Chemical Reactions Analysis

The azido group in the compound can participate in various reactions, such as the Staudinger reaction or Click Chemistry. The azetidine ring can undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact structure, stereochemistry, and the presence of any additional functional groups .

Scientific Research Applications

Coordination Polymers Synthesis

This compound has been utilized in the synthesis of coordination polymers, which are structures consisting of metal ions coordinated to organic ligands. These polymers have potential applications in catalysis, drug delivery, gas storage, sensing, and magnetism . The ability to form coordination polymers with metals like cobalt and nickel indicates its versatility in creating complex structures with potential for high-dimensional frameworks.

Luminescent Materials

The compound’s role in the formation of coordination polymers with zinc and cadmium suggests its use in developing luminescent materials . These materials can be used in various applications, including display technologies, bioimaging, and security inks.

Safety and Hazards

As with any chemical compound, handling “(3-Azidoazetidin-1-yl)(4-methoxyphenyl)methanone” would require appropriate safety precautions. The azido group can be explosive under certain conditions .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its reactivity, potential biological activity, and possible uses in material science or medicinal chemistry .

properties

IUPAC Name

(3-azidoazetidin-1-yl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-17-10-4-2-8(3-5-10)11(16)15-6-9(7-15)13-14-12/h2-5,9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKIZFQMVGBLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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